

Tautomerism of 3-phenyl-5-isoxazolol

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Compound of Interest

Compound Name: 5-Isoxazolol, 3-phenyl-

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An In-Depth Technical Guide to the Tautomerism of 3-Phenyl-5-Isoxazolol

For Researchers, Scientists, and Drug Development Professionals

Abstract

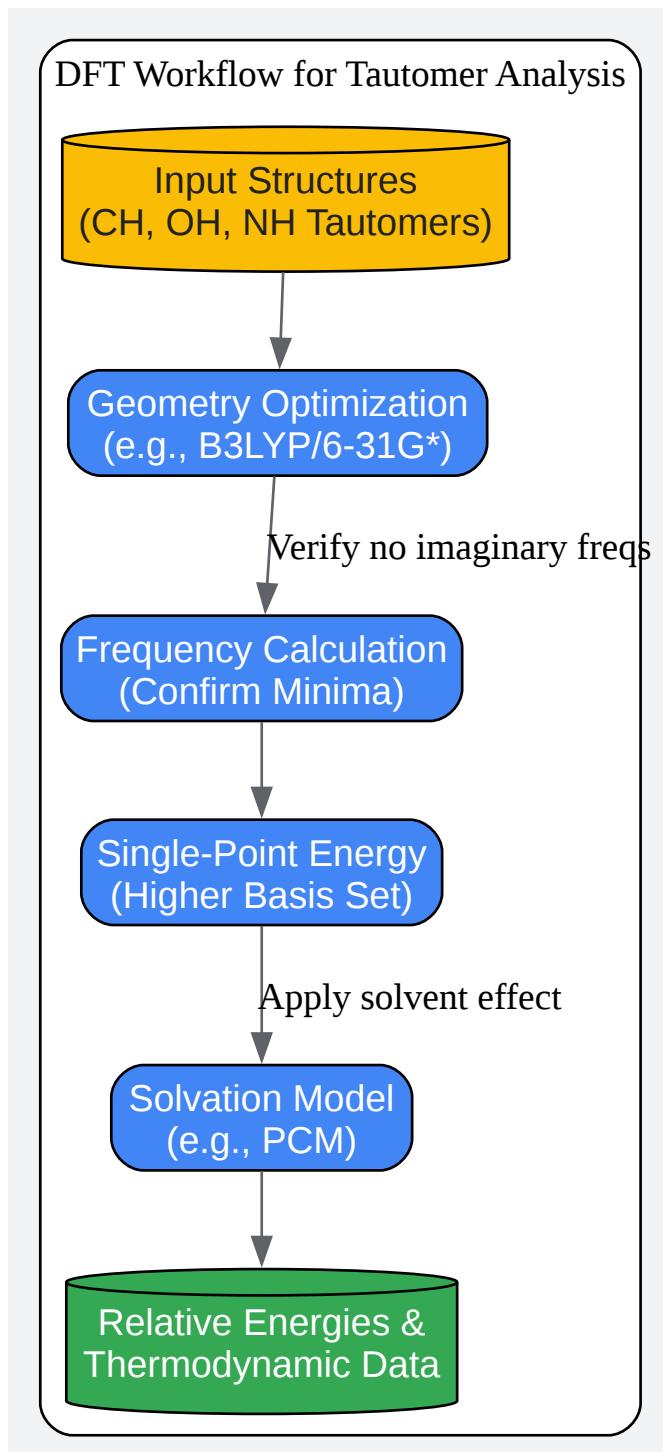
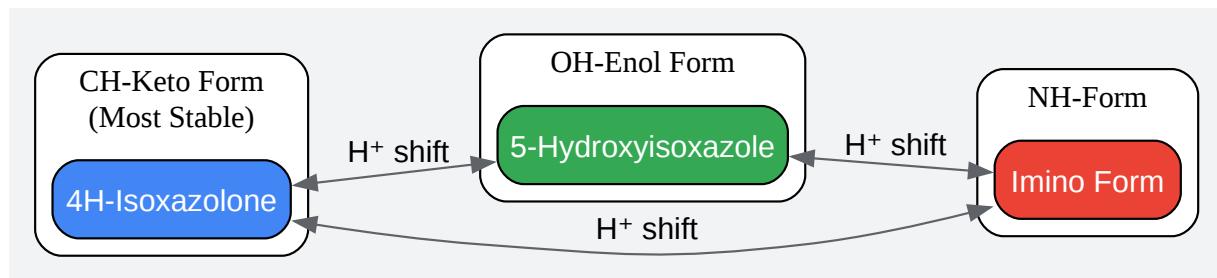
3-Phenyl-5-isoxazolol, a heterocyclic compound, stands as a molecule of significant interest in medicinal chemistry, largely due to its structural relationship with pharmacologically active pyrazolones. A critical, yet often complex, aspect of its chemical nature is its prototropic tautomerism. This phenomenon dictates that the molecule can exist as a dynamic equilibrium of structural isomers, which differ in the location of a proton and a double bond. The predominant tautomeric form can profoundly influence the molecule's physicochemical properties, including its solubility, lipophilicity, and hydrogen bonding capability. Consequently, this has direct implications for its pharmacokinetic profile and pharmacodynamic interactions. This technical guide provides a comprehensive exploration of the tautomeric landscape of 3-phenyl-5-isoxazolol, detailing the principal tautomers, the energetic factors governing their relative stability, and the key environmental influences that shift the equilibrium. We present an in-depth analysis of the state-of-the-art experimental and computational methodologies employed to characterize and quantify these tautomeric forms, complete with actionable protocols. Finally, the guide synthesizes this fundamental chemical knowledge into a practical perspective for drug development, discussing the critical impact of tautomerism on receptor binding, ADME properties, and the rational design of isoxazolol-based therapeutic agents.

The Tautomeric Landscape of 3-Phenyl-5-Isoxazolol

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and are readily interconvertible.^{[1][2]} This process typically involves the migration of a proton. For 3-phenyl-5-isoxazolol, three primary prototropic tautomers are of principal consideration: the CH-form (a ketone), the OH-form (an enol), and the NH-form (an imine). The equilibrium between these forms is a delicate balance of thermodynamic stabilities, influenced by both intramolecular and extrinsic factors.

- 4H-form (CH-Keto): Often referred to as the keto form, this tautomer features a methylene group (CH_2) at the C4 position of the isoxazolone ring.
- OH-form (Enol): This tautomer is characterized by a hydroxyl group at the C5 position, resulting in an aromatic isoxazole ring. This is the form often depicted by its common name, 3-phenyl-5-isoxazolol.
- NH-form: In this form, the proton resides on the ring nitrogen atom, creating an imine-like structure.

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic hierarchy of these tautomers.^{[3][4]} These computational analyses consistently indicate that the CH-keto form represents the global energy minimum, making it the most stable and, typically, the most abundant tautomer in the gas phase and in various solvents.^{[3][5]}



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